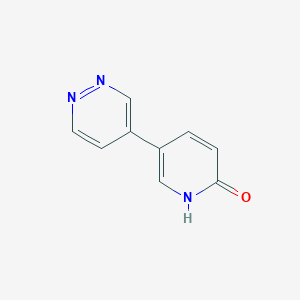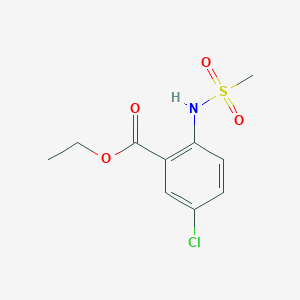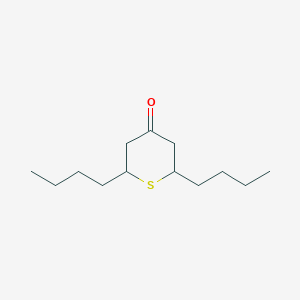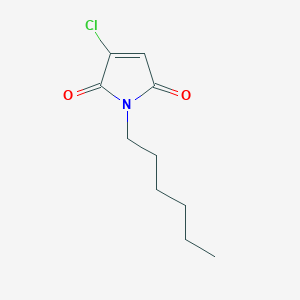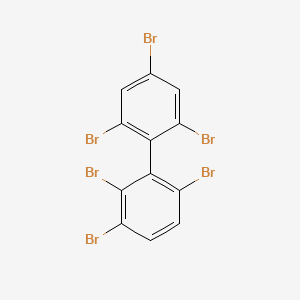
10-Methyl-1-(propan-2-YL)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-1-(propan-2-YL)-10H-phenothiazine is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This compound is characterized by a tricyclic structure with sulfur and nitrogen atoms in the central ring, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-1-(propan-2-YL)-10H-phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-N-methyl-N-(propan-2-yl)aniline with sulfur in the presence of a base, such as sodium hydroxide, to form the phenothiazine ring system. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
10-Methyl-1-(propan-2-YL)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Applications De Recherche Scientifique
10-Methyl-1-(propan-2-YL)-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic and antihistamine properties, as well as its potential use in treating other neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10-Methyl-1-(propan-2-YL)-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is known to block dopamine receptors, which helps alleviate symptoms of psychosis. Additionally, it may interact with histamine receptors, contributing to its antihistamine effects. The compound’s tricyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used primarily as an antihistamine.
Thioridazine: Known for its antipsychotic effects and structural similarity to 10-Methyl-1-(propan-2-YL)-10H-phenothiazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its pharmacological profile and chemical reactivity. The presence of the methyl and isopropyl groups on the phenothiazine ring can affect its binding affinity to receptors and its overall therapeutic efficacy.
Propriétés
Numéro CAS |
91307-95-8 |
|---|---|
Formule moléculaire |
C16H17NS |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
10-methyl-1-propan-2-ylphenothiazine |
InChI |
InChI=1S/C16H17NS/c1-11(2)12-7-6-10-15-16(12)17(3)13-8-4-5-9-14(13)18-15/h4-11H,1-3H3 |
Clé InChI |
PIUVLQCJSNLVJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C2C(=CC=C1)SC3=CC=CC=C3N2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


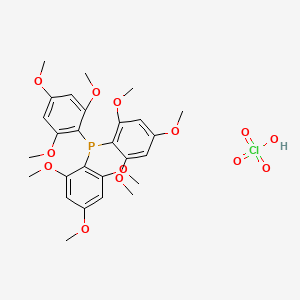

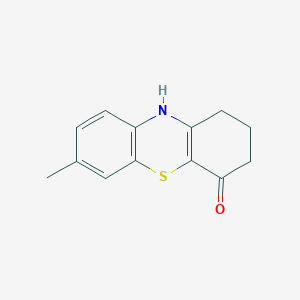
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
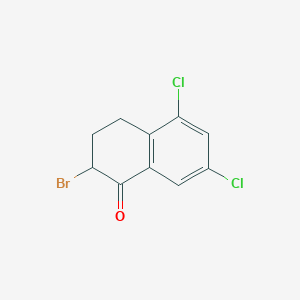

![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
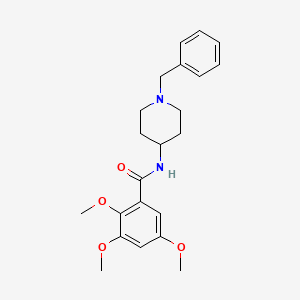
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
